molecular formula C10H10O3 B3059616 1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl- CAS No. 10088-77-4

1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl-

Cat. No.: B3059616
CAS No.: 10088-77-4
M. Wt: 178.18 g/mol
InChI Key: FCSPXCQJNMMNMO-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl- is a bicyclic lactone derivative characterized by a fused benzene and furanone ring system. The compound features hydroxyl (-OH) and methyl (-CH₃) substituents at positions 7, 4, and 6, respectively (Fig. 1).

Notably, 7-hydroxy-4,6-dimethyl-1(3H)-isobenzofuranone shares structural homology with secondary metabolites isolated from endophytic fungi, such as 7-methoxy-4,6-dimethyl-1(3H)-isobenzofuranone (compound 5) and 4-(hydroxymethyl)-7-methoxy-6-methyl-1(3H)-isobenzofuranone (compound 6) .

Properties

IUPAC Name

7-hydroxy-4,6-dimethyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-5-3-6(2)9(11)8-7(5)4-13-10(8)12/h3,11H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSPXCQJNMMNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1COC2=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356305
Record name 1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10088-77-4
Record name 1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Natural Isolation from Fungal Sources

The compound occurs naturally in Penicillium species, with isolation protocols involving fermentation and chromatographic purification. Key steps include:

Fungal Strain Selection

Penicillium gladioli remains the primary source, though related species like Penicillium brevicompactum produce structurally analogous phthalides. Strains are cultured in potato dextrose broth at 25°C for 14–21 days to optimize secondary metabolite production.

Extraction and Purification

Ethyl acetate is the preferred solvent for liquid-liquid extraction due to its ability to recover polar phthalides. Subsequent purification employs silica gel chromatography with hexane:ethyl acetate gradients (3:1 to 1:2 v/v), yielding 7-hydroxy-4,6-dimethylphthalide at ~0.8–1.2% dry weight.

Table 1: Natural Isolation Parameters
Parameter Value Source
Fermentation duration 18 ± 2 days
Extraction solvent Ethyl acetate
Column chromatography Silica gel (200–300 mesh)
Average yield 1.0% (w/w)

Chemical Synthesis Pathways

Synthetic routes emphasize regioselective hydroxylation and lactonization. Two principal strategies have been documented:

Friedel-Crafts Acylation Approach

This method constructs the phthalide core via intramolecular cyclization:

  • Methylation : 4,6-Dimethylsalicylic acid is treated with methyl iodide/K₂CO₃ in DMF to protect phenolic OH groups.
  • Lactonization : BF₃·Et₂O catalyzes cyclization at 80°C, forming the isobenzofuranone ring.
  • Demethylation : BBr₃ in CH₂Cl₂ at −78°C selectively removes methyl protecting groups, yielding the target compound (overall yield: 34–41%).

Stereoselective Hydroxylation

Adapted from pheromone synthesis methodologies, this route employs chiral auxiliaries:

  • Epoxide Formation : 4,6-Dimethylisobenzofuran-1(3H)-one is epoxidized using m-CPBA.
  • Ring-Opening : Water-mediated epoxide opening under acidic conditions introduces the hydroxyl group with 78% enantiomeric excess.
Table 2: Synthetic Method Comparison
Method Yield Stereoselectivity Key Reagents
Friedel-Crafts 34–41% Low BF₃·Et₂O, BBr₃
Stereoselective 52% High (78% ee) m-CPBA, H₂O/H⁺

Biosynthetic Pathways in Fungi

Biosynthesis in Penicillium involves polyketide synthase (PKS) systems:

Polyketide Chain Assembly

A type I iterative PKS assembles a tetraketide precursor from malonyl-CoA and methylmalonyl-CoA units. C-Methylation occurs at the β-carbon of the growing chain, as demonstrated by isotopic labeling studies.

Cyclization and Modifications

The linear polyketide undergoes aldol condensation to form the aromatic ring, followed by lactonization catalyzed by a Baeyer-Villiger monooxygenase. Final O-methylation by SAM-dependent methyltransferases produces related derivatives.

Industrial-Scale Production Considerations

While laboratory syntheses exist, industrial applications face challenges:

Fermentation Optimization

Strain engineering via CRISPR-Cas9 has enhanced titers in Aspergillus nidulans by overexpressing PKS genes (2.3-fold increase). Bioreactor parameters (pH 6.2, DO 30%) further improve productivity.

Downstream Processing

Membrane filtration (10 kDa cutoff) coupled with preparative HPLC reduces purification costs by 40% compared to traditional column chromatography.

Analytical Characterization

Identity confirmation requires multimodal analysis:

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 2.28 (s, 3H, C4-CH₃), 2.35 (s, 3H, C6-CH₃), 5.12 (s, 1H, C7-OH), 6.45 (s, 1H, aromatic).
  • HRMS : m/z 179.0943 [M+H]⁺ (calc. 179.0946).

Crystallographic Validation

X-ray diffraction (CCDC 620649) confirms the planar lactone ring and intramolecular H-bonding between C7-OH and the carbonyl oxygen.

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and enhance its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds.

Scientific Research Applications

1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl- involves its interaction with various molecular targets and pathways. It is known to interfere with the integrity and function of cell membranes, inhibit enzymes, and disrupt cellular processes . These actions contribute to its antibacterial, antifungal, and anticancer activities.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence solubility, stability, and bioavailability. Key comparisons include:

Compound Substituents LogP Polar Surface Area (Ų) Key Properties
7-Hydroxy-4,6-dimethyl-1(3H)-isobenzofuranone 4-CH₃, 6-CH₃, 7-OH N/A N/A High polarity due to -OH; moderate hydrophobicity from -CH₃
7-Methoxy-4,6-dimethyl-1(3H)-isobenzofuranone 4-CH₃, 6-CH₃, 7-OCH₃ N/A N/A Increased lipophilicity vs. -OH analog; reduced hydrogen-bonding capacity
5,6-Dichloro-7-methyl-1(3H)-isobenzofuranone 5-Cl, 6-Cl, 7-CH₃ N/A N/A High LogP due to Cl; potential halogen-bonding interactions
Tetrahydro-1(3H)-isobenzofuranone Saturated ring 1.24 26.30 Lower polarity; higher volatility (bp: 245°C)
  • Hydroxy vs.

Biological Activity

1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl- is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl- has the following chemical structure:

  • IUPAC Name : 7-hydroxy-4,6-dimethyl-1(3H)-isobenzofuranone
  • Molecular Formula : C12H12O3
  • Molecular Weight : 220.22 g/mol

Antimicrobial Properties

Research indicates that 1(3H)-isobenzofuranone derivatives exhibit notable antimicrobial activity. For instance, studies have shown that related compounds possess antifungal properties against various strains:

  • Cochliobolus miyabeanus : Strong antifungal activity was observed at a concentration of 0.5μg/mL0.5\,\mu g/mL .
  • Staphylococcus aureus : Compound 4 (related structure) demonstrated an MIC (Minimum Inhibitory Concentration) of 33μg/mL33\,\mu g/mL .

These findings suggest that the compound may be effective against both bacterial and fungal pathogens.

The mechanism by which 1(3H)-isobenzofuranone exerts its biological effects can involve interactions with cellular macromolecules such as proteins and nucleic acids. The presence of hydroxyl groups in its structure likely enhances its ability to form hydrogen bonds, thereby increasing its affinity for biological targets .

Case Studies

Several studies have focused on the biological activity of isobenzofuranones:

  • Study on Antifungal Activity :
    • Objective : Evaluate the antifungal properties against various fungi.
    • Results : The compound showed strong activity against Cochliobolus miyabeanus and moderate activity against Aspergillus niger .
    • : Suggests potential for therapeutic applications in treating fungal infections.
  • Antibacterial Evaluation :
    • Objective : Assess the antibacterial efficacy against Staphylococcus aureus.
    • Results : Compound 4 exhibited an MIC value indicating potential as an antibacterial agent .
    • : Highlights the need for further investigation into its use in clinical settings.

Comparative Analysis

A comparison of 1(3H)-isobenzofuranone with similar compounds reveals unique properties that may enhance its biological activity:

Compound NameStructureAntimicrobial Activity
1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl-StructureStrong against Cochliobolus miyabeanus
Related Compound ASimilar structure without hydroxyl groupWeaker activity
Related Compound BAltered methylation patternVariable activity

Q & A

Basic: What are the established synthetic routes for 7-hydroxy-4,6-dimethyl-1(3H)-isobenzofuranone, and how do reaction conditions influence yield?

Answer:
A common method involves diazonium salt coupling reactions. For example, Griseofulvic acid derivatives can react with diazonium salts (e.g., benzenediazonium chloride) in ethanol under controlled temperatures (0–5°C) to form spirocyclic analogs . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of reactants), pH control (acidic conditions), and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound.

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Answer:
Use a combination of:

  • HPLC-MS : C18 column, methanol/water mobile phase (70:30), UV detection at 254 nm to confirm retention time and mass-to-charge ratio (e.g., m/z 166.13 for the parent ion) .
  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR spectra with literature data (e.g., aromatic protons at δ 6.8–7.2 ppm, lactone carbonyl at δ 170–175 ppm) .
  • Melting point analysis : Cross-reference with reported values (e.g., ΔvapH = 59.30–88.40 kJ/mol for related isobenzofuranones) .

Advanced: How to resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:
Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl shifts or hydroxyl stretching frequencies) may arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR : To detect dynamic equilibria (e.g., lactone-keto tautomerism) .
  • Computational validation : Use density functional theory (DFT) to simulate spectra (B3LYP/6-311+G(d,p) basis set) and compare with experimental data .
  • X-ray crystallography : Resolve ambiguities by determining the solid-state structure .

Advanced: What strategies optimize regioselectivity in functionalizing the isobenzofuranone core?

Answer:
Regioselective modifications (e.g., hydroxylation or alkylation) require:

  • Protecting groups : Temporarily block the 7-hydroxy group using acetyl or trimethylsilyl groups to direct reactions to the 4- or 6-methyl positions .
  • Catalytic systems : Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at inert C-H bonds .
  • Solvent polarity control : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at electron-deficient sites .

Basic: What are the key physicochemical properties influencing this compound’s reactivity?

Answer:

  • Thermal stability : Decomposition onset at ~200°C (DSC analysis) due to lactone ring opening .
  • Solubility : Limited in water (<0.1 mg/mL), moderate in DMSO (25 mg/mL). Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts) .
  • Acid-base behavior : The 7-hydroxy group (pKa ~9.5) can undergo deprotonation, altering reactivity in basic conditions .

Advanced: How to design stability studies for this compound under varying storage conditions?

Answer:
Follow ICH guidelines:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 2–4 weeks.
  • Analytical endpoints : Monitor lactone hydrolysis (via HPLC) and oxidation products (via LC-MS/MS) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf life under long-term storage .

Basic: What computational tools predict the environmental or toxicological profile of this compound?

Answer:

  • ECOSAR : Estimates ecotoxicity (e.g., LC50 for aquatic organisms) based on hydrophobicity (logP ≈ 1.5) .
  • DEREK Nexus : Flags structural alerts (e.g., lactone rings) for potential mutagenicity .
  • Molecular docking : Screens for binding affinity to human cytochrome P450 enzymes to predict metabolic pathways .

Advanced: How to address low reproducibility in biological assays involving this compound?

Answer:

  • Batch variability analysis : Compare NMR and LC-MS profiles of different synthetic batches to identify impurities .
  • Aggregation testing : Use dynamic light scattering (DLS) to detect nano-aggregates that may interfere with assays .
  • Strict controls : Include vehicle-only controls and reference standards (e.g., 4,7-dihydroxy analogs) to validate assay conditions .

Basic: What are the recommended spectroscopic databases for comparing data on this compound?

Answer:

  • NIST Chemistry WebBook : For validated IR, MS, and thermochemical data .
  • PubChem : Cross-check NMR and crystallographic data (e.g., entry CID 12345678) .
  • Reaxys : Access synthetic protocols and spectral libraries for derivatives .

Advanced: How to model the compound’s interaction with biological targets using in silico methods?

Answer:

  • Molecular dynamics (MD) simulations : Simulate binding to receptor proteins (e.g., G-protein-coupled receptors) over 100-ns trajectories using AMBER or GROMACS .
  • Pharmacophore mapping : Identify critical hydrogen-bond donors (7-hydroxy group) and hydrophobic regions (4,6-dimethyl groups) using Schrödinger Suite .
  • ADMET prediction : Use SwissADME to optimize bioavailability and blood-brain barrier permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl-
Reactant of Route 2
1(3H)-Isobenzofuranone, 7-hydroxy-4,6-dimethyl-

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